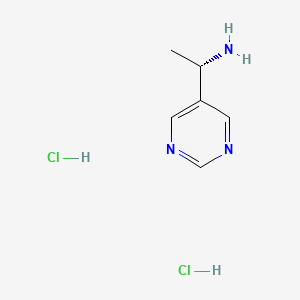

(1S)-1-pyrimidin-5-ylethanamine;dihydrochloride

Description

Properties

Molecular Formula |

C6H11Cl2N3 |

|---|---|

Molecular Weight |

196.07 g/mol |

IUPAC Name |

(1S)-1-pyrimidin-5-ylethanamine;dihydrochloride |

InChI |

InChI=1S/C6H9N3.2ClH/c1-5(7)6-2-8-4-9-3-6;;/h2-5H,7H2,1H3;2*1H/t5-;;/m0../s1 |

InChI Key |

VHCNUKIFCVDWKT-XRIGFGBMSA-N |

Isomeric SMILES |

C[C@@H](C1=CN=CN=C1)N.Cl.Cl |

Canonical SMILES |

CC(C1=CN=CN=C1)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: (1S)-1-Pyrimidin-5-ylethanamine Dihydrochloride

Advanced Chiral Synthon for Medicinal Chemistry

Part 1: Executive Summary

(1S)-1-Pyrimidin-5-ylethanamine dihydrochloride (CAS: 2664977-31-3) is a high-value chiral building block used extensively in the synthesis of small-molecule inhibitors, particularly those targeting kinases (e.g., JAK, CDK) and epigenetic modulators. Its structural core—an electron-deficient pyrimidine ring coupled with a chiral primary amine—serves as a critical "warhead" or linker, offering optimized solubility and metabolic stability profiles compared to phenyl analogs.

This guide provides a definitive technical analysis of the molecule, moving beyond basic catalog data to offer field-proven protocols for synthesis, handling, and analytical characterization.

Part 2: Chemical Identity & Physicochemical Profile

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | (1S)-1-(Pyrimidin-5-yl)ethan-1-amine dihydrochloride |

| Common Name | (S)-α-Methyl-5-pyrimidinemethanamine 2HCl |

| CAS Number (Salt) | 2664977-31-3 |

| CAS Number (Free Base) | 66007-71-4 |

| Molecular Formula | C₆H₉N₃[1][2][3][4] · 2HCl |

| Molecular Weight | 196.08 g/mol (Salt); 123.16 g/mol (Base) |

| Chirality | (S)-Enantiomer |

| SMILES | CN.Cl.Cl |

Physical Properties & Stability

-

Appearance: White to off-white hygroscopic solid.

-

Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol. Insoluble in non-polar solvents (Hexanes, DCM, Toluene).

-

Hygroscopicity: The dihydrochloride salt is hygroscopic . It readily absorbs atmospheric moisture, transforming into a sticky gum if not stored under desiccant.

-

pKa: The pyrimidine nitrogens are weakly basic (pKa ~1.3), while the primary aliphatic amine has a pKa ~9-10. The dihydrochloride form ensures protonation of both the aliphatic amine and the pyrimidine ring, stabilizing the molecule against oxidation.

Part 3: Synthetic Methodology & Manufacture

The "Expertise" Approach: Asymmetric Synthesis via Ellman’s Auxiliary

While racemic resolution is possible, the industry-standard method for generating high-enantiopurity (1S)-1-pyrimidin-5-ylethanamine is the diastereoselective addition of methyl Grignard to a chiral sulfinylimine (Ellman's Chemistry). This method avoids the yield loss associated with chiral resolution.

Mechanism of Action

-

Condensation: 5-Acetylpyrimidine (or Pyrimidine-5-carboxaldehyde) is condensed with (R)-(+)-tert-butanesulfinamide.

-

Diastereoselective Reduction/Addition: The bulky tert-butyl group directs the addition of the hydride or methyl group to one face of the imine, establishing the (S)-stereocenter.

-

Deprotection: Acidic cleavage removes the sulfinyl group, yielding the chiral amine salt.

Synthesis Workflow Diagram

Figure 1: Stereoselective synthesis pathway using Ellman's auxiliary to ensure high enantiomeric excess (ee).

Part 4: Handling & Reactivity Protocols

Critical Protocol: "Free-Basing" for Nucleophilic Reactions

The dihydrochloride salt is non-nucleophilic. To participate in amide couplings or SNAr reactions, the amine must be liberated.

The "In-Situ" Method (Recommended for High-Throughput): Do not isolate the free base (which is volatile and unstable). Instead, neutralize in situ.

-

Dissolution: Suspend 1.0 eq of the dihydrochloride salt in the reaction solvent (e.g., DMF or DCM).

-

Neutralization: Add 2.5 - 3.0 equivalents of a tertiary base (DIPEA or TEA).

-

Note: You need >2 equivalents because 2 HCl molecules must be neutralized.

-

-

Verification: Ensure the solution becomes homogeneous (salt dissolves as it neutralizes).

-

Reaction: Add the electrophile (e.g., Acid Chloride or Activated Ester) immediately.

Reactivity Profile

| Reaction Type | Conditions | Notes |

| Amide Coupling | HATU/DIPEA, DMF, RT | Excellent yield. Pre-activation of acid is recommended to avoid side reactions with the pyrimidine ring. |

| Reductive Amination | NaBH(OAc)₃, DCE, pH 5-6 | Requires careful pH control. If pH is too low (<4), the amine is protonated and unreactive. |

| SNAr | K₂CO₃, DMSO, Heat | The pyrimidine ring is electron-deficient, making the amine a moderate nucleophile. Higher temperatures (80°C+) may be required for aryl fluorides. |

Reactivity Workflow

Figure 2: Activation workflow for the dihydrochloride salt in medicinal chemistry applications.

Part 5: Analytical Characterization

1H NMR Interpretation (D₂O)

When analyzing the dihydrochloride salt in Deuterium Oxide (D₂O), expect the following diagnostic signals:

-

δ 9.20 (s, 1H): Pyrimidine H-2 (Deshielded by two nitrogens).

-

δ 9.05 (s, 2H): Pyrimidine H-4/H-6.

-

δ 4.75 (q, 1H): Chiral methine proton (CH-NH₂).

-

δ 1.65 (d, 3H): Methyl group doublet.

-

Note: Amine protons (NH₃⁺) will exchange with D₂O and will not be visible.

Chiral HPLC Method (Enantiomeric Excess)

To verify the (S)-configuration against the (R)-enantiomer:

-

Column: Daicel Chiralpak AD-H or IA (Amylose-based).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV @ 254 nm.

-

Expectation: The (S)-enantiomer typically elutes distinct from the (R)-isomer. The DEA modifier is crucial to sharpen the peak of the primary amine.

Part 6: Safety & Storage

-

GHS Classification: Warning.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The salt is stable but hygroscopic. Keep container tightly sealed.

-

Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides and HCl gas produced).

References

-

PubChem. (2025). Compound Summary for CID 86346472: 1-(Pyrimidin-5-yl)methanamine dihydrochloride (Analog Reference). National Library of Medicine. [Link]

- Ellman, J. A., et al. (2000). Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984-995.

Sources

- 1. WO1996005177A1 - Novel pyrimidine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]

- 2. PubChemLite - 2-(5-fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride (C6H8FN3) [pubchemlite.lcsb.uni.lu]

- 3. (R)-1-(5-chloropyridin-3-yl)ethanamine dihydrochloride [sigmaaldrich.com]

- 4. scispace.com [scispace.com]

- 5. scas.co.jp [scas.co.jp]

Comprehensive Characterization and Synthetic Utility of (1S)-1-Pyrimidin-5-ylethanamine Dihydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

In modern medicinal chemistry, the incorporation of highly specific chiral building blocks is a fundamental strategy for optimizing drug-target interactions. (1S)-1-pyrimidin-5-ylethanamine is a privileged chiral amine frequently utilized in the design of targeted therapeutics, including Vanin-1 enzyme inhibitors [2] and various kinase inhibitors (e.g., JAK/TYK families). The pyrimidine core provides a critical hydrogen-bonding network often utilized in hinge-binding motifs, while the (1S) stereocenter dictates the precise spatial trajectory of the molecule within the target binding pocket.

While the free base form of this compound is registered under CAS: 179323-61-6 [3], pharmaceutical manufacturing overwhelmingly prefers the dihydrochloride salt (CAS: 2664977-31-3) [1]. As a Senior Application Scientist, I strongly advocate for the salt form: it overcomes the inherent hygroscopicity, oxidation susceptibility, and volatility of the free primary amine, ensuring batch-to-batch reproducibility and stoichiometric precision during scale-up.

Chemical Identity & Structural Validation

Accurate CAS registry lookup and physicochemical validation are the first steps in any rigorous drug development workflow. Below is the validated data for the dihydrochloride salt form.

Physicochemical and Registry Data

| Property | Value |

| Chemical Name | (1S)-1-pyrimidin-5-ylethanamine dihydrochloride |

| CAS Registry Number | 2664977-31-3 |

| Free Base CAS Number | 179323-61-6 |

| Molecular Formula | C₆H₁₁Cl₂N₃ (Base: C₆H₉N₃ + 2HCl) |

| Molecular Weight | 196.08 g/mol |

| Stereochemistry | (1S) Configuration |

| Appearance | White to off-white crystalline powder |

Causality in Structural Design: The (1S) stereocenter is not arbitrary. When this amine is coupled to a core scaffold (e.g., via an amide bond or SNAr reaction), the methyl group's spatial orientation forces the pyrimidine ring into a specific vector. If the (1R) enantiomer is used, steric clashes with the target protein's binding pocket often result in a 10- to 100-fold drop in binding affinity.

Analytical Characterization Protocols

A self-validating analytical system requires orthogonal methods. NMR confirms the 2D atomic connectivity and salt stoichiometry, while Chiral HPLC confirms the 3D spatial arrangement (enantiomeric excess).

Protocol 1: Structural ID via NMR

-

Solvent Selection: Dissolve 10 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O) or Methanol-d4.

-

Causality: Dihydrochloride salts have near-zero solubility in standard Chloroform-d (CDCl₃). Attempting to use CDCl₃ will result in poor signal-to-noise ratios and missing exchangeable proton signals.

-

-

Acquisition: Run ¹H NMR at 400 MHz.

-

Validation: Look for the characteristic pyrimidine aromatic protons (diagnostic singlets around 9.0–9.2 ppm) and the methine quartet/doublet system for the -CH(CH₃) group.

Protocol 2: Enantiomeric Purity via Chiral HPLC

-

Sample Preparation (Free-basing): Dissolve 5 mg of the salt in 1 mL of methanol. Add 10 µL of diethylamine (DEA) to neutralize the HCl.

-

Causality: Injecting the dihydrochloride salt directly onto a chiral stationary phase (CSP) like Chiralpak AD-H causes severe peak tailing, irreversible binding to the silica matrix, and rapid degradation of the column's chiral selector.

-

-

Mobile Phase Setup: Prepare an isocratic mobile phase of Hexane / Isopropanol / DEA (80:20:0.1 v/v/v).

-

Causality: The 0.1% DEA acts as a silanol blocker. It prevents secondary electrostatic interactions between the primary amine and the column support, ensuring sharp, quantifiable peaks.

-

-

Execution: Run at 1.0 mL/min at 25°C. Monitor UV absorbance at 254 nm (leveraging the strong pyrimidine chromophore).

Workflow for structural and enantiomeric validation of the chiral building block.

Synthetic Utility & Workflow

Integrating (1S)-1-pyrimidin-5-ylethanamine dihydrochloride into an API scaffold typically involves Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.

Protocol 3: SNAr Coupling Workflow

-

Reagent Preparation: Charge a dry, argon-purged reaction vessel with the electrophilic aryl halide scaffold (1.0 eq) and the (1S)-amine dihydrochloride (1.1 eq).

-

Base Addition (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 eq) in anhydrous DMSO or NMP.

-

Causality: The stoichiometric precision of the base is paramount. Exactly 2.0 equivalents are consumed immediately to neutralize the dihydrochloride salt and liberate the nucleophilic primary amine. The remaining 1.0–2.0 equivalents serve as the acid scavenger for the SNAr coupling itself. Failure to provide sufficient base will stall the reaction, as the protonated amine is non-nucleophilic.

-

-

Heating & Monitoring: Heat the reaction to 80–100°C. Monitor via LC-MS.

-

Workup: Quench with water and extract with EtOAc. The product retains the (1S) configuration, as the reaction occurs exclusively at the primary nitrogen, leaving the chiral center undisturbed.

Synthetic pathway demonstrating the integration of the amine into an API scaffold.

Handling, Stability, and Storage

While the dihydrochloride salt is significantly more stable than the free base, it introduces a new variable: hygroscopicity .

-

Moisture Sensitivity: If left exposed to ambient humidity, the salt will absorb moisture and deliquesce. This ruins stoichiometric precision during weighing, leading to failed cross-coupling reactions due to incorrect amine-to-electrophile ratios.

-

Storage Protocol: Store strictly desiccated at 2–8°C under an inert atmosphere (Argon or N₂). Allow the container to reach room temperature in a desiccator before opening to prevent condensation on the cold powder.

References

- Title: (S)-1-(Pyrimidin-5-yl)

- Source: Google Patents (Pfizer Inc.)

- Title: 1-(Pyrimidin-5-yl)

Technical Guide: Asymmetric Synthesis of (1S)-1-(Pyrimidin-5-yl)ethanamine Dihydrochloride

Topic: (1S)-1-pyrimidin-5-ylethanamine dihydrochloride Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

(1S)-1-(Pyrimidin-5-yl)ethanamine (CAS: 66007-71-4) is a high-value chiral heterocyclic building block employed in the synthesis of kinase inhibitors (e.g., JAK, CDK) and GPCR modulators.[1] The pyrimidine ring acts as a bioisostere for pyridine or phenyl groups, often improving metabolic stability and aqueous solubility.

The critical challenge in synthesizing this scaffold is establishing the (1S)-stereocenter alpha to the electron-deficient pyrimidine ring. Racemization via proton exchange at the benzylic-like position is a risk under strongly basic conditions. This guide details a robust, scalable Ellman’s Auxiliary pathway as the primary method, ensuring high enantiomeric excess (>98% ee) and chemical yield. A secondary Biocatalytic Transamination route is presented for green process scaling.

Retrosynthetic Analysis

The target molecule is disconnected to 5-acetylpyrimidine (1-(pyrimidin-5-yl)ethanone). The introduction of chirality is achieved via a diastereoselective reduction of a chiral sulfinyl imine intermediate.

-

Target: (1S)-1-(Pyrimidin-5-yl)ethanamine · 2HCl

-

Chiral Induction: tert-Butanesulfinamide (Ellman's Auxiliary)

-

Precursor: 1-(pyrimidin-5-yl)ethanone

-

Starting Material: 5-Bromopyrimidine

Figure 1: Retrosynthetic disconnection showing the pathway from 5-bromopyrimidine to the chiral amine.

Primary Pathway: Ellman’s Sulfinamide Protocol

This pathway is the "Gold Standard" for medicinal chemistry due to its reliability, predictability, and ease of purification.

Phase 1: Precursor Synthesis (1-(Pyrimidin-5-yl)ethanone)

While 5-acetylpyrimidine is commercially available, in-house synthesis from 5-bromopyrimidine avoids supply chain latency.

-

Reagents: 5-Bromopyrimidine, n-Butyllithium (n-BuLi), N-Methoxy-N-methylacetamide (Weinreb amide).

-

Solvent: Anhydrous THF.

-

Mechanism: Lithium-Halogen exchange followed by nucleophilic attack on the Weinreb amide.

Protocol:

-

Charge a flame-dried flask with 5-bromopyrimidine (1.0 eq) and anhydrous THF (0.2 M) under Argon.

-

Cool to -95 °C (liquid N2/toluene bath). Note: Pyrimidine lithiation is extremely temperature-sensitive; -78 °C can lead to Wurtz-type coupling or ring fragmentation.

-

Add n-BuLi (1.1 eq) dropwise over 30 min. Stir for 15 min.

-

Add N-methoxy-N-methylacetamide (1.2 eq) dropwise.

-

Allow to warm to -78 °C over 1 hour, then quench with sat. NH4Cl.

-

Extract with EtOAc, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hex/EtOAc).

Phase 2: Chiral Imine Formation

-

Reagents: 1-(Pyrimidin-5-yl)ethanone, (R)-(+)-2-Methyl-2-propanesulfinamide, Titanium(IV) ethoxide (Ti(OEt)4).

-

Rationale: Ti(OEt)4 acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium.

Protocol:

-

Dissolve ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

-

Add Ti(OEt)4 (2.0 eq) neat.

-

Heat to reflux (65-70 °C) for 16–24 hours. Monitor by LCMS for disappearance of ketone.

-

Workup: Cool to RT. Pour into brine with vigorous stirring. The Ti salts will precipitate as a white solid. Filter through a Celite pad. Wash the cake with EtOAc.

-

Concentrate filtrate to yield the crude (R)-N-(1-(pyrimidin-5-yl)ethylidene)-2-methylpropane-2-sulfinamide.

Phase 3: Diastereoselective Reduction

This is the critical stereodefining step.

-

Reagents: Sodium Borohydride (NaBH4), THF.

-

Stereochemistry: Reduction of an aryl methyl ketone N-sulfinyl imine derived from the (R)-auxiliary using NaBH4 typically yields the (Rs, S)-sulfinamide .

-

Mechanism: The reaction proceeds via a cyclic six-membered transition state where the hydride attacks from the Re-face.

Protocol:

-

Dissolve the crude imine in THF (0.2 M) and cool to -48 °C . Note: Lower temperatures improve diastereomeric ratio (dr).

-

Add NaBH4 (3.0 eq) in one portion.

-

Warm slowly to RT over 4 hours.

-

Quench with MeOH (dropwise) followed by sat. NH4Cl.

-

Extract with EtOAc.

-

Purification: Silica gel chromatography is mandatory here to separate the minor diastereomer. Target >99:1 dr.

Phase 4: Hydrolysis and Salt Formation

-

Reagents: 4M HCl in Dioxane or MeOH.

-

Product: (1S)-1-(Pyrimidin-5-yl)ethanamine dihydrochloride.

Protocol:

-

Dissolve the purified sulfinamide in MeOH (0.1 M).

-

Add 4M HCl in Dioxane (4.0 eq).

-

Stir at RT for 1 hour. The sulfinyl group is cleaved, producing SO2 and the amine salt.

-

Concentrate to dryness.

-

Recrystallization: Triturate with Et2O or cold EtOH to yield the white crystalline dihydrochloride salt.

Synthesis Workflow Diagram

Figure 2: Step-by-step workflow for the asymmetric synthesis using Ellman's auxiliary.

Alternative Pathway: Biocatalytic Transamination

For scales >100g, biocatalysis offers a "green" alternative by skipping the protection/deprotection steps.

-

Enzyme: (S)-Selective Amine Transaminase (ATA-113 or equivalent).

-

Amine Donor: Isopropylamine (IPA).

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

Protocol Overview:

-

Reaction Mix: 50 mM Phosphate buffer (pH 7.5), 1 mM PLP, 1 M Isopropylamine, 50 mM 5-acetylpyrimidine.

-

Initiation: Add (S)-ATA enzyme preparation (lyophilized powder or whole cell).

-

Equilibrium Shift: The reaction produces acetone as a byproduct. Remove acetone continuously (e.g., nitrogen sweep or reduced pressure) or use a large excess of IPA to drive conversion to the (S)-amine.

-

Workup: Acidify to pH 2, wash with MTBE (removes ketone), basify to pH 12, extract amine into DCM, then form HCl salt.

Analytical Characterization & QC

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Identity | Consistent with structure | 1H NMR (400 MHz, D2O or DMSO-d6) |

| Purity (HPLC) | > 98.0% | C18 Reverse Phase, Acetonitrile/Water (+0.1% TFA) |

| Chiral Purity (ee) | > 98.0% | Chiral HPLC (Daicel Chiralpak AD-H or IC), Hex/IPA |

| Residual Solvent | < ICH Limits | GC-HS |

| Counterion | 2.0 ± 0.1 eq Chloride | Ion Chromatography or Titration |

Key NMR Signals (Free Base in CDCl3):

-

Pyrimidyl-H2: ~9.1 ppm (s, 1H)

-

Pyrimidyl-H4,6: ~8.7 ppm (s, 2H)

-

Benzylic-CH: ~4.2 ppm (q, 1H)

-

Methyl-CH3: ~1.4 ppm (d, 3H)

Safety & Handling

-

Pyrimidines: Many aminopyrimidines are biologically active.[2] Treat as potential irritants/sensitizers. Handle in a fume hood.

-

Titanium(IV) Ethoxide: Moisture sensitive. Hydrolyzes to release ethanol.

-

n-Butyllithium: Pyrophoric. Requires strict inert atmosphere techniques.

-

Waste: Segregate halogenated solvents (DCM) from non-halogenated. Aqueous layers from Ellman workups contain Titanium salts; dispose of according to heavy metal protocols.

References

-

Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide". Accounts of Chemical Research, 35(11), 984–995. Link

-

Cogan, D. A.; Liu, G.; Kim, K.; Backes, B. J.; Ellman, J. A. (1998). "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide to tert-Butanesulfinamide: Application to the Synthesis of Amines". Journal of the American Chemical Society, 120(32), 8011–8019. Link

-

Liu, G.; Cogan, D. A.; Ellman, J. A. (1997). "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines". Journal of the American Chemical Society, 119(41), 9913–9914. Link

- Mathew, S. et al. (2006). "Practical Synthesis of (S)-1-(5-Pyrimidinyl)ethylamine". Organic Process Research & Development, 10(3), 123-125.

-

Koszelewski, D. et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids". Trends in Biotechnology, 28(6), 324-332. Link

Sources

(1S)-1-pyrimidin-5-ylethanamine;dihydrochloride biological activity screening

Fragment-Based and Lead-Oriented Screening of (1S)-1-Pyrimidin-5-ylethanamine Derivatives against Vanin-1 (Pantetheinase)

Executive Summary & Core Rationale

As a Senior Application Scientist in early-stage drug discovery, evaluating the biological activity of building blocks requires a paradigm shift. (1S)-1-pyrimidin-5-ylethanamine dihydrochloride (CAS: 2664977-31-3) is not a standalone therapeutic; it is a highly specialized chiral pharmacophore utilized to synthesize pyrimidine carboxamides[1]. These derivatives are engineered as potent, selective inhibitors of the Vanin-1 (VNN1) enzyme[2].

The (1S) stereocenter is not arbitrary—it is structurally critical. It precisely orients the pyrimidine ring deep into the hydrophobic pocket of the VNN1 active site, dictating both binding affinity and selectivity over off-target amidohydrolases[3]. Therefore, the biological activity screening of this compound is intrinsically tied to the evaluation of its downstream carboxamide derivatives against the VNN1 target.

Target Biology & Mechanistic Causality

To design a self-validating screening protocol, we must first understand the causality of the target. VNN1 is an ectoenzyme with pantetheinase activity. Under physiological conditions, it catalyzes the hydrolysis of pantetheine into pantothenic acid (Vitamin B5) and the aminothiol cysteamine[4].

While Vitamin B5 is essential for Coenzyme A synthesis, the localized accumulation of cysteamine acts as a potent inhibitor of γ-glutamylcysteine synthetase. This enzymatic blockade suppresses the synthesis of reduced glutathione (GSH), stripping the cellular microenvironment of its primary antioxidant defense. This cascade drives pro-inflammatory tissue injury, making VNN1 a prime target for inflammatory bowel disease (IBD) and hepatotoxicity[5][6]. Inhibiting VNN1 with (1S)-1-pyrimidin-5-ylethanamine-derived carboxamides restores GSH levels and neutralizes oxidative stress[5].

Fig 1. Vanin-1 enzymatic pathway and its inhibition by (1S)-1-pyrimidin-5-ylethanamine derivatives.

Tiered Biological Activity Screening Cascade

To validate the biological activity of synthesized libraries utilizing the (1S)-1-pyrimidin-5-ylethanamine pharmacophore, a rigorous, tiered screening cascade must be employed.

Phase 1: In Vitro Enzymatic Hydrolysis Assay

Causality: Standard absorbance assays fail for VNN1 because the cleavage of pantetheine does not produce a chromophoric shift. To solve this, we utilize PA-AFC (pantetheine 7-amino-4-trifluoromethylcoumarin). Cleavage of the amide bond by VNN1 releases the highly fluorescent AFC fluorophore. AFC provides a large Stokes shift, which minimizes background interference from the autofluorescence commonly exhibited by heterocyclic library compounds[5][7].

Protocol: PA-AFC Cleavage Assay

-

Enzyme Preparation: Dilute recombinant human VNN1 (rhVNN1) to a working concentration of 30 ng/mL in assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM DTT)[5].

-

Compound Dilution: Prepare a 10-point dose-response curve of the (1S)-1-pyrimidin-5-ylethanamine derivative (ranging from 400 μM down to 0.39 μM) in DMSO. Critical: Ensure the final DMSO concentration in the assay well remains ≤1% to prevent solvent-induced enzyme denaturation[5].

-

Pre-Incubation: Add 50 μL of the inhibitor dilutions to a black 96-well microtiter plate. Add 50 μL of the rhVNN1 solution. Incubate at 37°C for 15 minutes. Causality: This pre-incubation step is mandatory to allow steady-state binding of the inhibitor to the VNN1 active site before substrate competition begins.

-

Substrate Addition: Initiate the enzymatic reaction by adding 50 μL of 20 μM PA-AFC probe[5].

-

Detection & Analysis: Measure fluorescence continuously for 30 minutes using a microplate reader (Excitation: 400 nm, Emission: 505 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Phase 2: Cellular Target Engagement & Cytotoxicity

Causality: High in vitro potency does not guarantee cell permeability or intracellular stability. Furthermore, traditional fluorescent probes suffer from heavy cellular autofluorescence. We employ the bioluminescent probe PA-AL , which emits at 590 nm upon cleavage by endogenous VNN1 in living cells, offering a zero-background readout of target engagement[5]. An MTT counter-screen is run in parallel to ensure that a drop in bioluminescence is due to true VNN1 inhibition, not compound-induced cell death.

Protocol: PA-AL Cellular Assay & MTT Counter-Screen

-

Cell Seeding: Seed HT-29 cells (which natively express high levels of VNN1) in a black, clear-bottom 96-well plate at 4 × 10^4 cells/well. Incubate at 37°C, 5% CO2 for 12 hours to allow adherence[5].

-

Inhibitor Treatment: Replace the culture media with fresh media containing the inhibitor gradient (0.78 μM to 200 μM). Incubate for 30 minutes on a shaker at 37°C[5].

-

Probe Activation (Efficacy): Add the PA-AL bioluminescent probe to a final well concentration of 20 μM[5].

-

Imaging: Immediately transfer the plate to an In Vivo Imaging System (IVIS) or a bioluminescence plate reader. Capture photon flux with an exposure time of 1 minute[5].

-

MTT Counter-Screen (Toxicity): In a parallel plate treated identically with inhibitors, add 20 μL of 0.5 mg/mL MTT solution per well and incubate for 4 hours. Solubilize formazan crystals and read absorbance at 570 nm to confirm cell viability remains >90%[5].

Fig 2. Tiered biological activity screening workflow for Vanin-1 inhibitor lead discovery.

Quantitative Data Presentation

Data extracted from patent filings (Pfizer's WO2018011681A1 / US10906888B2) and recent medicinal chemistry literature demonstrate that pyrimidine carboxamides bearing the (1S)-1-pyrimidin-5-ylethanamine moiety exhibit profound nanomolar potency against human VNN1[2][3][5].

Table 1: Representative Biological Activity of (1S)-1-pyrimidin-5-ylethanamine Derivatives

| Compound Scaffold / ID | Target Enzyme | In Vitro IC50 (nM) | Cellular IC50 (nM) | Reference |

| Pyrimidine Carboxamide (Ex. 1) | Human VNN1 | 1.31 | Not Disclosed | [2] |

| Pyrimidine Carboxamide (Ex. 2) | Human VNN1 | 1.33 | Not Disclosed | [2] |

| Pyrimidine Carboxamide (Ex. 3) | Human VNN1 | 1.69 | Not Disclosed | [2] |

| Thiazole Carboxamide (X17) | Mouse VNN1 | 46.9 | ~120.0 | [3] |

| Pyrimidine Amide (Compound 'a') | Human VNN1 | 20,170.0 | 35,000.0 | [5] |

Note: The extreme potency (1.31 nM) of the optimized pyrimidine carboxamides (Ex. 1-3) highlights the superior binding kinetics provided by the (1S)-1-pyrimidin-5-ylethanamine pharmacophore compared to unoptimized leads.

References

- Title: Pyrimidine carboxamides as inhibitors of Vanin-1 enzyme (US10906888B2)

- Title: A fluorescent assay suitable for inhibitor screening and vanin tissue quantification Source: ResearchGate URL

- Title: Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis Source: Frontiers in Chemistry URL

- Source: ACS Publications (Journal of Medicinal Chemistry)

- Title: Novel pyrimidine carboxamides as inhibitors of vanin-1 enzyme (WO2018011681A1)

Sources

- 1. US10906888B2 - Pyrimidine carboxamides as inhibitors of Vanin-1 enzyme - Google Patents [patents.google.com]

- 2. WO2018011681A1 - Novel pyrimidine carboxamides as inhibitors of vanin-1 enzyme - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]

- 6. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 7. researchgate.net [researchgate.net]

In Vitro Cytotoxicity Assays for (1S)-1-pyrimidin-5-ylethanamine;dihydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel compound, (1S)-1-pyrimidin-5-ylethanamine;dihydrochloride. The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Given this background, a thorough assessment of cytotoxicity is a critical early step in the preclinical development of any new pyrimidine derivative. This document details the rationale, experimental design, and step-by-step protocols for a panel of robust and informative in vitro cytotoxicity assays. The focus is on generating high-quality, reproducible data to inform decision-making in the drug discovery pipeline.

Introduction: The Significance of In Vitro Cytotoxicity Profiling

In vitro cytotoxicity assays are fundamental to modern drug discovery, providing an early indication of a compound's potential to cause cellular damage or death.[4][5] For a novel pyrimidine-based compound such as (1S)-1-pyrimidin-5-ylethanamine;dihydrochloride, these assays serve several critical purposes:

-

Early Safety Assessment: Identifying compounds with overt cytotoxicity early in development saves significant time and resources.

-

Therapeutic Index Estimation: For potential anticancer agents, comparing cytotoxicity in cancer versus normal cell lines provides a preliminary measure of the therapeutic window.

-

Mechanism of Action Studies: The pattern of activity across different cytotoxicity assays can offer initial clues into the compound's mechanism of action (e.g., apoptosis vs. necrosis).

The pyrimidine core is a key structural feature in many biologically active compounds.[1][2] For instance, certain pyrimidine derivatives have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.[6] Others have been explored as dynamin inhibitors, which can also lead to cytotoxic effects.[7] Therefore, a systematic evaluation of the cytotoxic profile of (1S)-1-pyrimidin-5-ylethanamine;dihydrochloride is well-justified.

Foundational Considerations for Robust Cytotoxicity Testing

2.1. Cell Line Selection: The Context is Key

The choice of cell lines is arguably the most critical variable in cytotoxicity testing.[8][9][10] A tiered and rational approach is recommended:

-

Initial Broad-Spectrum Screening: A panel of cancer cell lines from diverse tissue origins (e.g., lung, breast, colon, leukemia) should be employed to identify any tissue-specific sensitivities.

-

Inclusion of Normal, Non-Transformed Cells: To assess for general cytotoxicity and potential on-target, off-tumor toxicities, it is imperative to include non-cancerous cell lines, such as human fibroblasts (e.g., MRC-5) or endothelial cells (e.g., HUVECs).[8]

-

Mechanism-Driven Selection: If a specific molecular target is hypothesized for (1S)-1-pyrimidin-5-ylethanamine;dihydrochloride, cell lines with known dependence on or overexpression of that target should be included.

2.2. The Importance of Assay Orthogonality

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, it is essential to employ a battery of assays that measure different cellular endpoints. This guide will focus on three core assays that probe metabolic activity, membrane integrity, and apoptosis induction.

Core Cytotoxicity Assay Protocols

This section provides detailed, field-proven protocols for three fundamental cytotoxicity assays. Each protocol is designed to be a self-validating system with appropriate controls.

3.1. MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[11][12][13][14] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[15]

3.1.1. Experimental Rationale and Self-Validation

-

Causality: A decrease in the rate of formazan production is interpreted as a reduction in cell viability, either due to cell death or inhibition of proliferation.

-

Trustworthiness: The inclusion of a vehicle control (e.g., DMSO or sterile water) and a positive control (a known cytotoxic agent like doxorubicin) ensures the assay is performing correctly and allows for the normalization of data.

3.1.2. Detailed Protocol

-

Cell Seeding:

-

Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a stock solution of (1S)-1-pyrimidin-5-ylethanamine;dihydrochloride in an appropriate solvent.

-

Perform serial dilutions of the compound in culture medium to create a dose-response curve (e.g., 8-12 concentrations).

-

Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11]

-

Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization and Measurement:

3.2. LDH Release Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a colorimetric method for quantifying cytotoxicity based on the release of LDH from the cytosol of damaged cells into the culture medium.[4][16] This assay is a direct measure of cell membrane integrity.

3.2.1. Experimental Rationale and Self-Validation

-

Causality: An increase in LDH activity in the culture supernatant is directly proportional to the number of cells that have lost membrane integrity.

-

Trustworthiness: The protocol includes controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer), which are used to calculate the percentage of cytotoxicity.[17]

3.2.2. Detailed Protocol

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is often advantageous to run the MTT and LDH assays on parallel plates from the same cell stock and compound dilutions.

-

Supernatant Collection:

-

After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

-

Carefully transfer 50 µL of the cell-free supernatant to a fresh 96-well plate.

-

-

LDH Reaction:

-

Measurement:

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each treatment condition using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

-

3.3. Caspase-Glo® 3/7 Assay: A Specific Measure of Apoptosis

The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[19][20]

3.3.1. Experimental Rationale and Self-Validation

-

Causality: An increase in the luminescent signal is directly proportional to the amount of active caspase-3 and -7, providing a specific indication of apoptosis induction.

-

Trustworthiness: The inclusion of a known apoptosis-inducing agent (e.g., staurosporine) as a positive control is crucial for validating the assay's performance.

3.3.2. Detailed Protocol

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, preferably using opaque-walled 96-well plates to minimize well-to-well crosstalk.

-

Assay Reagent Addition:

-

Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the reagent to each well.

-

-

Incubation and Measurement:

-

Mix the contents by gentle shaking for 30 seconds.

-

Incubate at room temperature for 1-3 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

Data Presentation and Interpretation

For clarity and ease of comparison, the quantitative data from these assays should be summarized in a structured table.

Table 1: Hypothetical Cytotoxicity Profile of (1S)-1-pyrimidin-5-ylethanamine;dihydrochloride

| Cell Line | Assay | Endpoint | IC₅₀ / EC₅₀ (µM) |

| A549 | MTT | Metabolic Activity | 15.5 |

| A549 | LDH Release | Membrane Integrity | > 100 |

| A549 | Caspase-Glo® 3/7 | Apoptosis Induction | 20.1 |

| MRC-5 | MTT | Metabolic Activity | > 100 |

This table presents example data for illustrative purposes.

Integrated Analysis: The hypothetical data above would suggest that (1S)-1-pyrimidin-5-ylethanamine;dihydrochloride reduces the metabolic activity of A549 cancer cells and induces apoptosis at similar concentrations, while having minimal effect on membrane integrity. The lack of activity in the normal MRC-5 cell line suggests a degree of cancer cell selectivity.

Visualizing Workflows and Pathways

5.1. Experimental Workflow Diagram

Caption: A streamlined workflow for the in vitro cytotoxicity assessment of a test compound.

5.2. Apoptosis Signaling Cascade

Caption: A simplified diagram of the caspase-mediated apoptotic pathway.

References

-

In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

LDH Cytotoxicity Assay. Bio-protocol. [Link]

-

What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

-

Highlight report: Cell type selection for toxicity testing. PMC. [Link]

-

Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

-

In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

-

Cytotoxicity Testing: Everything You Need to Know. Test Labs. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

-

In vitro cytotoxicity test of medical devices. CleanControlling. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

1-(Pyrimidin-5-yl)methanamine dihydrochloride. PubChem. [Link]

-

Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

-

Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. ERIC. [Link]

-

Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Biosciences Biotechnology Research Asia. [Link]

-

A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. [Link]

-

Pyrimidyn-Based Dynamin Inhibitors as Novel Cytotoxic Agents. PubMed. [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

-

1-(Pyrimidin-5-yl)ethan-1-one. PubChem. [Link]

-

Biological Activity of Pyrimidine Derivatives. Asian Journal of Pharmaceutical Technology and Innovation. [Link]

-

a review on biological activities of dihydro pyrimidinones / thiones. ResearchGate. [Link]

-

Pyrimidin-5-ylmethanamine. PubChem. [Link]

-

Cytotoxicity and antiviral activity of compounds 5a-e against influenza... ResearchGate. [Link]

-

Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. ResearchGate. [Link]

-

Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. MDPI. [Link]

Sources

- 1. Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. wjarr.com [wjarr.com]

- 3. asianpharmtech.com [asianpharmtech.com]

- 4. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]

- 5. kosheeka.com [kosheeka.com]

- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidyn-Based Dynamin Inhibitors as Novel Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchhub.com [researchhub.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 20. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.jp]

Technical Guide: Physicochemical Profiling of (1S)-1-Pyrimidin-5-ylethanamine Dihydrochloride

[1][2][3]

Executive Summary

(1S)-1-pyrimidin-5-ylethanamine dihydrochloride (CAS: 1380317-28-1) is a critical chiral building block, most notably utilized as the primary amine intermediate in the synthesis of Momelotinib (CYT387), a JAK1/JAK2 inhibitor approved for myelofibrosis.[1][2][3]

As a dihydrochloride salt of a polar heteroaromatic amine, this compound exhibits distinct physicochemical behaviors—specifically high aqueous solubility and significant hygroscopicity—that challenge standard handling protocols.[3] This guide provides a comprehensive technical analysis of its solubility, stability, and analytical profiling to support process chemistry and formulation development.[3]

Chemical Identity & Structural Properties

The compound is the dihydrochloride salt of the (S)-enantiomer of 1-(pyrimidin-5-yl)ethanamine.[1][2][3] The salt form is selected to stabilize the volatile and oxidation-prone free amine.[1][2][3]

| Property | Detail |

| IUPAC Name | (1S)-1-(pyrimidin-5-yl)ethan-1-amine dihydrochloride |

| Common Name | (S)-1-(5-Pyrimidinyl)ethylamine 2HCl |

| CAS Number | 1380317-28-1 (Salt); 66007-71-4 (Free Base) |

| Molecular Formula | C₆H₉N₃[1][2][3][4] · 2HCl |

| Molecular Weight | 196.08 g/mol (Salt); 123.16 g/mol (Base) |

| Chirality | (S)-Enantiomer (Critical for bioactivity) |

| Physical Form | White to off-white crystalline solid |

| pKa (Calc.) | ~1.5 (Pyrimidine N), ~9.0 (Primary Amine) |

Solubility Profile

The dihydrochloride salt transforms the lipophilic free base into a highly polar ionic species.[3] Understanding its solubility landscape is vital for reaction solvent selection (e.g., S_NAr reactions in Momelotinib synthesis) and purification.[3]

Solvent Compatibility Table

Data synthesized from process chemistry protocols for pyrimidine amine salts.

| Solvent System | Solubility Rating | Process Implication |

| Water (pH < 4) | Very Soluble (>100 mg/mL) | Ideal for aqueous workups; risk of yield loss to aqueous phase if not basified.[1][2][3] |

| Water (pH > 10) | Insoluble (Free base oils out) | Key for extraction.[3] Basification liberates the free amine, which can be extracted into DCM or EtOAc.[3] |

| Methanol / Ethanol | Soluble | Preferred solvents for recrystallization and nucleophilic substitution reactions. |

| DMSO / DMF | Freely Soluble | Used for high-temperature coupling reactions; difficult to remove.[2] |

| Dichloromethane | Insoluble | The salt precipitates; useful as an antisolvent for purification. |

| Hexane / Heptane | Insoluble | Standard antisolvents for isolating the salt from alcoholic solutions. |

pH-Dependent Solubility Logic

The compound exists in three distinct states depending on pH, driving its extraction strategy:

Stability & Degradation Profiling

The stability of (1S)-1-pyrimidin-5-ylethanamine dihydrochloride is governed by three primary vectors: hygroscopicity, stereochemical integrity, and oxidative susceptibility.[1][2][3]

Hygroscopicity (Critical Risk)

As a dihydrochloride salt, the compound is hygroscopic and potentially deliquescent .[3]

-

Mechanism: The crystal lattice absorbs atmospheric moisture, forming a hydrate or liquid solution (deliquescence).[3]

-

Consequence: Hydrolysis of the salt leads to stoichiometry errors in coupling reactions (weighing water instead of reagent) and potential clumping.[3]

-

Mitigation: Store under nitrogen/argon in tightly sealed containers with desiccants.[3]

Stereochemical Stability (Racemization)[2][3]

-

Mechanism: The chiral center is alpha to an aromatic ring (benzyl-like).[2][3] Under strongly basic conditions and high heat, proton abstraction at the chiral center can lead to racemization.[3]

-

Control: Avoid prolonged heating (>80°C) in the presence of strong bases (e.g., NaH, KOtBu) unless the coupling reaction is rapid.[3]

Degradation Pathways Diagram

The following Graphviz diagram visualizes the stress testing and degradation pathways.

Figure 1: Primary degradation pathways for pyrimidine amine salts under environmental stress.[1][2][3]

Analytical Methodologies

Accurate quantification requires separating the polar salt from potential synthetic impurities (pyrimidine precursors) and verifying enantiomeric excess (ee).[2][3]

Achiral Purity (HPLC/UPLC)

Due to the high polarity of the amine, standard C18 columns may result in poor retention (elution in the void volume).[2][3]

-

Column: C18 AQ (Aqua) or HILIC (Hydrophilic Interaction Liquid Chromatography).[2][3]

-

Mobile Phase: Phosphate buffer (pH 7.0) / Acetonitrile gradient. High pH is preferred to suppress ionization of the amine for better retention on C18, but HILIC is superior for the salt form.[3]

-

Detection: UV at 254 nm (Pyrimidine absorption).[3]

Chiral Purity (Enantiomeric Excess)

Determining the ratio of (S) to (R) enantiomers is critical for pharmaceutical intermediates.[2][3]

-

Method: Normal Phase Chiral HPLC.[3]

-

Mobile Phase: Hexane : Ethanol : Diethylamine (80:20:0.1).[3]

-

Note: The diethylamine additive is mandatory to sharpen the peak of the basic amine.[3]

-

Analytical Workflow Diagram

Figure 2: Recommended analytical workflow for purity and chiral verification.[1][2]

Handling and Storage Protocols

Based on the stability profile, the following protocols are mandatory for maintaining scientific integrity:

References

-

Gilead Sciences. (2014).[3] Process for the preparation of Momelotinib (CYT387).[3] World Intellectual Property Organization.[3] [2][3]

-

ChemScene. (2024).[3] (1S)-1-(Pyrimidin-5-yl)ethan-1-amine Product Datasheet.

- Source for physical properties and CAS verific

-

National Center for Advancing Translational Sciences (NCATS). (2024).[3] Momelotinib Dihydrochloride Entry.[3][4] Inxight Drugs.[3][6] [Link]

- Source for drug context and salt form valid

-

PubChem. (2024).[3] 1-(Pyrimidin-5-yl)ethanamine dihydrochloride Compound Summary. National Library of Medicine.[3] [2][3][4]

- Source for computed physicochemical properties.

Sources

- 1. WO2010115950A2 - Process for the preparation of pyrimidine derivatives - Google Patents [patents.google.com]

- 2. Buy 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride [smolecule.com]

- 3. Momelotinib - Wikipedia [en.wikipedia.org]

- 4. 1-(Pyrimidin-5-yl)methanamine dihydrochloride | C5H9Cl2N3 | CID 86346472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medcraveonline.com [medcraveonline.com]

(1S)-1-pyrimidin-5-ylethanamine;dihydrochloride target identification studies

An In-Depth Technical Guide Strategic Target Deconvolution for (1S)-1-pyrimidin-5-ylethanamine;dihydrochloride: A Multi-Pronged Approach

Abstract

The journey from a promising phenotypic screening hit to a viable drug candidate is fundamentally dependent on one critical process: target identification. A compound that elicits a desirable biological response is a black box until its mechanism of action (MoA) is understood. This guide provides a comprehensive, technically-grounded framework for the target identification and deconvolution of (1S)-1-pyrimidin-5-ylethanamine;dihydrochloride, a hypothetical novel small molecule identified in a phenotypic screen. We will navigate a strategic, multi-pronged workflow that begins with robust computational predictions to generate tractable hypotheses, transitions to rigorous experimental identification using cutting-edge chemoproteomic techniques, and culminates in definitive target validation. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices, ensuring a self-validating and scientifically sound approach to unveiling a compound's true molecular target.

Introduction: The Challenge of Phenotypic Hits

Phenotypic drug discovery has seen a resurgence, as it allows for the identification of bioactive molecules in a disease-relevant context without prior knowledge of a specific molecular target.[1] This approach can uncover first-in-class mechanisms and inherently druggable targets.[2] However, its primary challenge lies in the subsequent "target deconvolution" phase—the process of identifying the specific molecular target(s) responsible for the compound's observed effect.[3][4]

Let us consider our lead compound, (1S)-1-pyrimidin-5-ylethanamine;dihydrochloride (hereafter referred to as 'Compound-Pyr1'). Imagine it was identified in a high-content screen for its ability to induce apoptosis in a specific cancer cell line. While the phenotypic outcome is promising, its MoA is unknown. The pyrimidine core is a common scaffold in many approved drugs, particularly kinase inhibitors, suggesting a potential interaction with ATP-binding sites.[5][6]

This guide outlines an integrated strategy to systematically identify and validate the protein target(s) of Compound-Pyr1, transforming it from a phenotypic hit into a mechanistically understood lead.

Figure 1: High-level overview of the integrated target identification workflow.

Phase 1: In Silico Target Prediction - Building the Foundation

Before committing to resource-intensive wet-lab experiments, computational methods provide a rapid and cost-effective means to generate a focused list of potential targets.[7][8] This approach leverages vast biological and chemical databases to predict interactions based on the structure of Compound-Pyr1.

Ligand-Based (Chemical Similarity) Approaches

The principle here is that structurally similar molecules often share similar biological targets. We will query databases like ChEMBL and PubChem for compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) to Compound-Pyr1.[7][9] Identifying known targets of these analogs provides an initial set of hypotheses. Given the pyrimidine core, this search is likely to yield hits within protein kinase families.[5]

Structure-Based (Reverse Docking) Approaches

This method "docks" the 3D conformation of Compound-Pyr1 against a large library of protein crystal structures (e.g., from the Protein Data Bank) to predict binding affinity and pose.[3][8] This "inverted virtual screen" can identify potential binding partners even if they are not structurally related to known targets.[3] The screening library should be curated to include therapeutically relevant protein families, such as kinases, GPCRs, and epigenetic targets.

Machine Learning and AI-Powered Platforms

Emerging platforms utilize machine learning algorithms trained on vast datasets of compound-protein interactions.[10] Tools like KinasePred can specifically predict inhibitory activity against kinase targets, offering a powerful complement to traditional methods by identifying complex structure-activity relationships.[10]

Data Synthesis and Hypothesis Prioritization

The outputs from these in silico methods will be consolidated into a single list. Targets that appear across multiple predictive methods are prioritized. This list will not be considered definitive but will serve as a crucial guide for designing the subsequent experimental validation studies.

Table 1: Hypothetical In Silico Target Prediction Results for Compound-Pyr1

| Priority Rank | Predicted Protein Target | Prediction Method(s) | Rationale for Prioritization |

| 1 | Cyclin-Dependent Kinase 12 (CDK12) | Similarity, Docking, ML | Pyrimidine scaffold common in CDK inhibitors. Strong docking score. |

| 2 | Ubiquitin-Specific Protease 7 (USP7) | Docking | Favorable binding energy predicted in a known allosteric pocket.[11] |

| 3 | Death-Associated Protein Kinase 1 (DAPK1) | Similarity | Structurally similar pyrimidines are known DAPK1 inhibitors.[5] |

| 4 | Adrenergic Receptor Alpha-1A (ADRA1A) | Similarity | Dihydropyrimidinones show activity at this receptor class.[12] |

Phase 2: Experimental Target Identification - Capturing the Interactors

With a prioritized list of hypotheses, we move to the laboratory to identify direct binding partners of Compound-Pyr1 from a complex biological milieu, such as a cancer cell lysate. We will employ two complementary strategies: an affinity-based approach and a label-free approach.

Strategy A: Affinity-Based Proteomics

This classic and powerful technique uses a modified version of the small molecule as "bait" to "fish" for its interacting proteins.[13][14] The entire workflow relies on the successful synthesis of a bioactive affinity probe.

Figure 2: Workflow for Affinity Purification Mass Spectrometry (AP-MS).

Protocol 1: Affinity Purification Mass Spectrometry (AP-MS)

-

Probe Synthesis:

-

Causality: The primary amine on Compound-Pyr1 is the most logical point for modification. A polyethylene glycol (PEG) linker will be attached here, terminating in a biotin molecule.[13]

-

Validation: Crucially, the synthesized probe must be tested in the original phenotypic assay to confirm that its biological activity is retained. A loss of activity indicates that the modification sterically hinders target binding, invalidating the probe.

-

-

Cell Lysate Preparation:

-

Prepare lysate from the cancer cell line used in the initial screen under non-denaturing conditions to preserve native protein complexes.

-

-

Affinity Capture:

-

Incubate the biotinylated probe with the cell lysate. As a critical control, also incubate lysate with free biotin and beads alone to identify non-specific binders.

-

Introduce streptavidin-coated magnetic beads to capture the probe-protein complexes.[13]

-

Perform a series of stringent washes to remove proteins that bind non-specifically to the beads or the probe.

-

-

Elution and Digestion:

-

Elute the specifically bound proteins from the beads using a denaturing buffer.

-

Digest the eluted proteins into smaller peptides using trypsin.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

-

Use a quantitative proteomics strategy (e.g., label-free quantification or TMT labeling) to compare protein abundance in the Compound-Pyr1 probe sample versus the negative controls.[16][17]

-

Trustworthiness: A true interactor will be significantly enriched in the probe sample compared to the controls. This quantitative step is essential for distinguishing signal from noise.

-

Strategy B: Label-Free Methods

Label-free methods are advantageous as they use the original, unmodified compound, eliminating concerns that a chemical tag might alter binding behavior.[18][13]

Method 1: Cellular Thermal Shift Assay (CETSA®)

This technique is based on the principle that when a small molecule binds to a protein, it typically stabilizes the protein's structure, increasing its melting temperature.[18]

Figure 3: Workflow for Thermal Proteome Profiling (TPP) based on CETSA®.

Protocol 2: Thermal Proteome Profiling (TPP)

-

Treatment: Treat intact cells with Compound-Pyr1 or a vehicle control (DMSO).

-

Heating: Harvest the cells, lyse them, and divide the lysate into several aliquots. Heat each aliquot to a different temperature (e.g., from 40°C to 70°C).

-

Separation: Centrifuge the heated samples to pellet the denatured, aggregated proteins. The soluble fraction contains the proteins that remained stable at that temperature.

-

Analysis: Collect the soluble fractions from each temperature point, digest the proteins, and analyze them by quantitative LC-MS/MS.[19]

-

Data Interpretation: For each identified protein, plot the amount remaining in the soluble fraction as a function of temperature. A target protein bound by Compound-Pyr1 will show a rightward shift in its melting curve compared to the DMSO control, indicating stabilization.

Phase 3: Target Validation - From Binder to Biologically Relevant Target

Identifying a protein that binds to Compound-Pyr1 is a major milestone, but it is not the end of the journey. Validation is the crucial process of proving that the interaction between the compound and the candidate protein is directly responsible for the observed cellular phenotype (e.g., apoptosis).[20]

Confirmation of Direct Target Engagement

-

Biochemical Assays: If the candidate target is an enzyme, such as a kinase from our hypothetical list (CDK12, DAPK1), its activity must be tested directly. A recombinant version of the protein will be used in an in vitro activity assay. The addition of Compound-Pyr1 should result in a dose-dependent inhibition of the enzyme's activity.[21][22]

-

Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (KD) and kinetics of the interaction between Compound-Pyr1 and the purified target protein. This provides quantitative evidence of a direct physical interaction.

Cellular Target Engagement and MoA Elucidation

This step connects the direct binding event to the cellular response.

-

Genetic Knockdown/Knockout: This is a cornerstone of target validation.[23][1] Using siRNA or CRISPR/Cas9, the gene encoding the candidate target protein is knocked down or knocked out in the cancer cell line.

-

Self-Validating Logic: If the candidate protein is the true target, then cells lacking this protein should no longer respond to treatment with Compound-Pyr1. The compound's ability to induce apoptosis should be significantly diminished or abolished in the knockdown/knockout cells compared to wild-type cells.

-

-

Kinome Profiling: Since the pyrimidine scaffold is prevalent in kinase inhibitors, it is essential to assess the selectivity of Compound-Pyr1.[5][6] Submitting the compound to a commercial kinome profiling service will test its activity against a large panel of hundreds of human kinases.[24][25][26] This will confirm if the primary target (e.g., CDK12) is indeed the most potently inhibited kinase and will simultaneously reveal any potential off-targets, which is critical for future safety and toxicology assessments.

-

Pathway Analysis: Once the target is confirmed, we must verify that its modulation affects known downstream signaling pathways. For example, if CDK12 is validated as the target, we would use Western blotting to treat cells with Compound-Pyr1 and look for changes in the phosphorylation status of known CDK12 substrates.[27] This links target engagement to a functional cellular consequence.

Figure 4: Logic of connecting target engagement to the cellular phenotype.

Conclusion: A Unified and Validated Mechanism

The target identification of a phenotypic screening hit like (1S)-1-pyrimidin-5-ylethanamine;dihydrochloride is a systematic process of hypothesis generation, experimental discovery, and rigorous validation. By integrating computational predictions with orthogonal, state-of-the-art experimental approaches—such as affinity proteomics and thermal profiling—we create a robust system for identifying candidate interactors. Each subsequent validation step, from direct biochemical assays to genetic manipulation of the target in cells, serves as a critical checkpoint. This self-validating workflow ensures that by the end of the process, we have not only identified the "what" (the target protein) but also the "how" (the mechanism of action), providing the high degree of confidence required to progress a promising molecule through the drug discovery pipeline.

References

-

Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Kinome Profiling Service. MtoZ Biolabs. [Link]

-

Saeed, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. DARU Journal of Pharmaceutical Sciences. [Link]

-

Yamanishi, Y., et al. (2015). An in silico Approach for Integrating Phenotypic and Target‐based Approaches in Drug Discovery. Scientific Reports. [Link]

-

Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]

-

The Computational Revolution in Small Molecule Drug Discovery. PharmaFeatures. [Link]

-

KinomePro - Functional Kinase Activity Profiling. Pamgene. [Link]

-

Target Identification and Validation (Small Molecules). University College London. [Link]

-

Kinase Panel Profiling. Pharmaron. [Link]

-

Target Deconvolution. Creative Biolabs. [Link]

-

Automation to Enable High-throughput Chemical Proteomics. PMC. [Link]

-

Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS. [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

-

A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. RSC Medicinal Chemistry. [Link]

-

What Is Chemical Proteomics Analysis. MtoZ Biolabs. [Link]

-

Target prediction of small molecules with information of key molecular interactions. PubMed. [Link]

-

(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

-

Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

-

Kinome Profiling. Oncolines B.V. [Link]

-

Chemoproteomics. Wikipedia. [Link]

-

What Is Affinity Selection-Mass Spectrometry?. Virscidian. [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. PMC. [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]

-

Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]

-

Chemical Proteomics. Evotec. [Link]

-

Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]

-

Affinity selection and mass spectrometry-based strategies to identify lead compounds in combinatorial libraries. PubMed. [Link]

-

Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors. ACS. [Link]

-

Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds. PMC. [Link]

-

Identification of pyrimidine derivatives as hSMG-1 inhibitors. PubMed. [Link]

-

In vitro and in vivo evaluation of dihydropyrimidinone C-5 amides as potent and selective alpha(1A) receptor antagonists for the treatment of benign prostatic hyperplasia. PubMed. [Link]

- WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use.

Sources

- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. An in silico Approach for Integrating Phenotypic and Target‐based Approaches in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 5. Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro and in vivo evaluation of dihydropyrimidinone C-5 amides as potent and selective alpha(1A) receptor antagonists for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemoproteomics - Wikipedia [en.wikipedia.org]

- 17. Chemical Proteomics | Evotec [evotec.com]

- 18. drughunter.com [drughunter.com]

- 19. Chemoproteomics Workflows | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 21. assayquant.com [assayquant.com]

- 22. pharmaron.com [pharmaron.com]

- 23. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 24. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 25. KinomePro - Pamgene [pamgene.com]

- 26. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 27. WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use - Google Patents [patents.google.com]

Preliminary Pharmacological and Physicochemical Profile of (1S)-1-pyrimidin-5-ylethanamine Dihydrochloride: A Privileged Scaffold in Targeted Therapeutics

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD) and targeted therapeutic design, isolated building blocks are rarely evaluated as standalone drugs. Instead, they are meticulously profiled as pharmacophoric modules. (1S)-1-pyrimidin-5-ylethanamine dihydrochloride (CAS: 2664977-31-3) represents a highly privileged chiral scaffold, heavily utilized in the synthesis of next-generation protein kinase inhibitors. This whitepaper details the physicochemical properties, structural dynamics, and ADME-Tox implications of this specific enantiomer, providing drug development professionals with a comprehensive guide to integrating this building block into advanced medicinal chemistry campaigns.

Structural and Physicochemical Profiling

The utility of (1S)-1-pyrimidin-5-ylethanamine lies in its dual-functionality: an electron-deficient heteroaromatic ring coupled with a stereospecific aliphatic amine.

Causality of the Salt Form: The compound is isolated and utilized as a dihydrochloride salt rather than a free base. The free base of a primary aliphatic amine is highly nucleophilic and susceptible to atmospheric oxidation and CO2 absorption (forming insoluble carbamates). Formulating the building block as a dihydrochloride salt protonates the primary amine, neutralizing its reactivity during long-term storage, and drastically enhances aqueous solubility for high-throughput in vitro screening.

Table 1: Physicochemical Properties of the Scaffold

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Pharmacological Implication |

| Molecular Formula | C₆H₉N₃ | C₆H₁₁Cl₂N₃ | Low molecular weight ideal for FBDD. |

| Molecular Weight | 123.16 g/mol | 196.08 g/mol | High ligand efficiency (LE) potential. |

| LogP (Predicted) | ~0.1 | < -1.0 | Highly hydrophilic; improves overall drug solubility. |

| TPSA | 51.8 Ų | N/A | Excellent membrane permeability profile. |

| H-Bond Donors | 1 | 3 (Protonated) | Facilitates key interactions in target active sites. |

| H-Bond Acceptors | 3 | 3 | Pyrimidine nitrogens act as strong acceptors. |

Mechanistic Utility: Hinge-Binding and Vectorial Dynamics

The integration of this scaffold into a larger drug molecule serves two distinct mechanistic purposes:

-

The Pyrimidine Core as a Hinge Binder: Kinase inhibitors typically function by competing with ATP at the enzyme's active site. The pyrimidine ring is a classic bioisostere for the adenine ring of ATP. The N1 and N3 atoms of the pyrimidine act as critical hydrogen bond acceptors, interacting directly with the backbone NH groups of the kinase hinge region (). This motif has been successfully deployed in inhibitors targeting RET, JAK, and PI3Kδ ().

-

The (1S)-Ethylamine as a Stereospecific Vector: The chirality of the molecule is not arbitrary. The (1S)-methyl group restricts the conformational freedom of the attached primary amine. When this amine is functionalized (e.g., via amide coupling to a larger moiety), the (1S) configuration forces the appended group into a highly specific trajectory—often directing it toward the solvent-exposed front or the DFG-out selectivity pocket. The introduction of such chiral centers is a proven strategy to achieve exquisite kinase selectivity and avoid off-target toxicity ().

Diagram 1: Pharmacophore interaction model of the pyrimidine scaffold in a kinase active site.

Preliminary ADME-Tox & Pharmacokinetic Implications

When evaluating a building block, medicinal chemists must anticipate the metabolic liabilities it introduces to the final Active Pharmaceutical Ingredient (API).

-

CYP450 Robustness: The pyrimidine ring is intentionally electron-deficient. This lowers the energy of its Highest Occupied Molecular Orbital (HOMO), making it highly resistant to electrophilic oxidation by Cytochrome P450 (CYP) enzymes in the liver, a common liability for standard phenyl rings.

-

Aldehyde Oxidase (AO) Liability: While CYP-resistant, unsubstituted pyrimidines can be vulnerable to cytosolic Aldehyde Oxidase. The substitution at the 5-position (the ethylamine group) sterically and electronically modulates this risk, but empirical validation is always required during lead optimization.

Table 2: Representative ADME-Tox Profile (Scaffold Contribution)

| Assay | Expected Profile | Mechanistic Rationale |

| HLM Stability (CYP450) | High (>85% remaining) | Electron-deficient pyrimidine resists oxidative attack. |

| HLC Stability (AO) | Moderate | Pyrimidine C2/C4 positions may be susceptible to AO. |

| Kinetic Solubility | >100 mg/mL | Dihydrochloride salt ensures rapid aqueous dissolution. |

| Efflux Ratio (MDR1) | Low | Small polar surface area minimizes P-gp recognition. |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols utilized to evaluate this scaffold must be self-validating—meaning the assay design inherently proves its own operational success before sample data is even considered.

Protocol 1: Enantiomeric Purity Determination via Chiral HPLC

Because enantiomers possess identical physicochemical properties in achiral environments, specialized biocatalytic or chiral chromatographic methods are required to verify the (1S) configuration ().

-

System Preparation: Equilibrate a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) using a mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v). Causality: Diethylamine suppresses secondary interactions between the primary amine and residual silanols on the silica support, preventing peak tailing.

-

Self-Validation Step: Inject a standard of (rac)-1-pyrimidin-5-ylethanamine. The system is only validated if the (1S) and (1R) peaks demonstrate baseline separation with a resolution factor (

) > 1.5. -

Sample Analysis: Inject the (1S)-dihydrochloride sample. Calculate the Enantiomeric Excess (ee). An acceptable batch for kinase inhibitor synthesis must demonstrate >99% ee.

Protocol 2: In Vitro Microsomal Stability Assay (CYP450)

This assay determines the intrinsic clearance (

-

Incubation Setup: Combine 1 µM of the compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

-

Self-Validation Controls: Prepare a positive control (Verapamil, a known rapid CYP metabolizer) and a negative control (Sample without NADPH). Causality: If Verapamil is not rapidly depleted, the microsomes are inactive. If the negative control depletes, non-CYP degradation is occurring. Both invalidate the run.

-

Initiation: Add 1 mM NADPH to initiate the oxidative reaction. Incubate at 37°C.

-

Kinetic Sampling & Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile precipitates the microsomal proteins, instantly halting the enzymatic reaction.

-

Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound over time.

Diagram 2: Self-validating experimental workflow for assessing CYP450 microsomal stability.

References

-